2,6-Dichlorofluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 164.99 g/mol. This compound features two chlorine atoms and one fluorine atom attached to a benzene ring, specifically at the 2 and 6 positions relative to each other. It appears as a white to light yellow crystalline solid with a melting point ranging from 37 °C to 40 °C and a boiling point of approximately 171 °C . Its unique structure contributes to its distinct chemical properties and reactivity.
Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Dichloro-2-fluorobenzene.
As with most halogenated aromatic compounds, 1,3-Dichloro-2-fluorobenzene is likely to be irritating to the skin, eyes, and respiratory system. Specific data on toxicity is limited. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].
Due to its unique structure and reactivity, 1,3-Dichloro-2-fluorobenzene can serve as a valuable building block for synthesizing various complex molecules. Research has explored its use in the synthesis of:
,3-Dichloro-2-fluorobenzene's specific properties, such as its boiling point and solubility, make it useful in various laboratory settings:
These reactions often require controlled conditions to ensure desired outcomes and minimize by-products .
2,6-Dichlorofluorobenzene exhibits notable biological activity, particularly as a precursor in the synthesis of antibacterial agents. It is utilized in the production of Ofloxacin, a third-generation fluoroquinolone antibiotic, which demonstrates significant efficacy against various bacterial infections . Additionally, studies indicate that this compound may interact with cytochrome P450 enzymes, particularly inhibiting CYP1A2, which can affect drug metabolism .
The synthesis of 2,6-Dichlorofluorobenzene can be achieved through several methods:
Research has shown that 2,6-Dichlorofluorobenzene interacts with several biological systems:
Several compounds share structural similarities with 2,6-Dichlorofluorobenzene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
1,3-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 1.00 | Identical structure; differs only in position of substituents |
1,3-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 0.95 | Different substitution pattern; potential for different reactivity |
2-Chloro-1,3,5-trifluorobenzene | C₆H₂ClF₃ | 0.95 | Contains three fluorine atoms; significantly alters physical properties |
1,3-Dichloro-2,5-difluorobenzene | C₆H₂Cl₂F₂ | 0.92 | Increased fluorination; affects solubility and reactivity |
3-Chloro-4-fluoronitrobenzene | C₆H₄ClFNO₂ | 0.89 | Contains nitro group; introduces additional reactivity |
These compounds exhibit varying degrees of similarity based on their functional groups and substitution patterns, influencing their chemical behavior and applications .
2,6-Dichlorofluorobenzene (CAS 2268-05-5), also known as 1,3-dichloro-2-fluorobenzene, is a halogenated aromatic compound with chlorine and fluorine substituents at the 1,3, and 2 positions of a benzene ring. Its molecular formula is C₆H₃Cl₂F, and it is recognized for its versatility in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The compound’s unique reactivity stems from the electron-withdrawing effects of chlorine and fluorine, which direct electrophilic substitution reactions and enhance nucleophilic aromatic substitution (NAS) under specific conditions.
Key Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃Cl₂F | |
Molecular Weight | 164.99 g/mol | |
Melting Point | 37–40°C | |
Boiling Point | 168–169°C | |
Density | 1.4 g/cm³ | |
Vapor Pressure (25°C) | 2.14 mmHg |
The study of halogenated benzenes dates to the 19th century, with early work focusing on chlorobenzene and fluorobenzene. The development of the Schiemann reaction (1894) and the Halex process (1940s) revolutionized the synthesis of aryl fluorides, enabling the production of compounds like 2,6-dichlorofluorobenzene. Modern research has expanded into mixed-halogen derivatives due to their enhanced reactivity and applications in drug discovery. For example, the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction is a documented method for synthesizing this compound.
IUPAC Name: 1,3-Dichloro-2-fluorobenzene
Synonyms: 2,6-Dichlorofluorobenzene; Benzene, 1,3-dichloro-2-fluoro-.
Classification:
2,6-Dichlorofluorobenzene is a halogenated aromatic compound characterized by a benzene ring with two chlorine atoms at positions 2 and 6, and a fluorine atom at position 1 [1]. The molecule exhibits C2v point group symmetry due to the symmetrical arrangement of the chlorine atoms relative to the fluorine substituent [2]. This structural configuration significantly influences the compound's physical and chemical properties.
The molecular structure features typical bond lengths for halogenated aromatic compounds: carbon-carbon bonds in the aromatic ring measure approximately 1.39 Å, carbon-chlorine bonds extend to about 1.74 Å, carbon-fluorine bonds are shorter at approximately 1.35 Å, and carbon-hydrogen bonds measure around 1.08 Å [3]. These bond lengths are consistent with those observed in similar halogenated benzene derivatives [4].
Bond angles in 2,6-dichlorofluorobenzene conform to the expected values for aromatic compounds with sp² hybridized carbon atoms. The carbon-carbon-carbon angles in the benzene ring are approximately 120°, while the carbon-carbon-chlorine and carbon-carbon-fluorine angles also approach 120° [5]. This angular arrangement maintains the planarity of the aromatic ring, which is essential for the compound's stability and reactivity patterns [3].
The presence of electron-withdrawing halogen substituents significantly affects the electron distribution within the aromatic ring [2]. The fluorine atom, being highly electronegative, exerts a strong inductive effect that reduces electron density at the ortho positions [4]. This electronic influence, combined with the steric effects of the chlorine atoms, creates a unique electronic environment that distinguishes 2,6-dichlorofluorobenzene from its structural isomers such as 2,4-dichlorofluorobenzene [6].
At standard ambient temperature and pressure (approximately 20°C and 1 atmosphere), 2,6-dichlorofluorobenzene exists as a solid [7]. This physical state is consistent with its melting point range of 37-40°C, placing it just above room temperature for phase transition to liquid [1] [2].
The compound presents as a crystalline solid with a distinctive appearance that ranges from white to light yellow or light orange in color [1] [8]. This color variation may be attributed to trace impurities or slight oxidation, as the pure compound is theoretically colorless [9]. The crystalline nature of 2,6-dichlorofluorobenzene is evident in its physical form, which is described as a powder to crystalline solid in commercial specifications [7] [9].
Under visual examination, 2,6-dichlorofluorobenzene crystals exhibit a characteristic morphology, though detailed crystallographic studies describing specific crystal habits are limited in the available literature [9]. The appearance of the compound may vary slightly depending on the purification method and storage conditions, with freshly purified samples typically showing a more uniform white coloration [8].
Commercial samples of 2,6-dichlorofluorobenzene with high purity (≥98.0%) maintain consistent physical characteristics and appearance [7]. The compound's distinctive physical properties make it readily identifiable and facilitate its handling in laboratory and industrial settings [10].
2,6-Dichlorofluorobenzene exhibits well-defined phase transition temperatures that are crucial for understanding its physical behavior [1]. The melting point of this compound falls within the range of 37-40°C, as consistently reported across multiple sources [1] [7] [2]. This relatively low melting point indicates moderate intermolecular forces in the solid state, which is typical for halogenated aromatic compounds of similar molecular weight [2].
The boiling point of 2,6-dichlorofluorobenzene is documented to be between 168-169°C at standard atmospheric pressure (760 mmHg) [1] [2]. This boiling point is significantly higher than its melting point, providing a wide liquid temperature range of approximately 130°C [1]. The substantial difference between melting and boiling points is characteristic of compounds with strong intermolecular interactions in the liquid state, likely due to dipole-dipole interactions and London dispersion forces enhanced by the halogen substituents [2].
The phase behavior of 2,6-dichlorofluorobenzene demonstrates clear temperature dependence [1]. At temperatures below 37°C, the compound exists as a crystalline solid, while above 40°C, it completely transitions to the liquid state [2]. The narrow melting range (37-40°C) suggests a relatively pure compound with minimal impurities that would otherwise broaden the melting temperature range [7].
When heated from room temperature, 2,6-dichlorofluorobenzene undergoes a solid-to-liquid phase transition as thermal energy overcomes the intermolecular forces in the crystal lattice [11]. This endothermic process occurs without any reported intermediate phases or polymorphic transitions [11]. The absence of polymorphism in the available literature suggests that 2,6-dichlorofluorobenzene maintains a single stable crystalline form under normal conditions [12].
Upon further heating beyond the boiling point (168-169°C), the compound transitions to the vapor phase [1]. The vapor pressure of 2,6-dichlorofluorobenzene at 25°C is approximately 2.14 mmHg, indicating moderate volatility at room temperature despite its solid state [1] [2]. This vapor pressure increases exponentially with temperature following the Clausius-Clapeyron relationship, becoming significant as the temperature approaches the boiling point [12].
Detailed crystallographic data for 2,6-dichlorofluorobenzene is limited in the scientific literature, with no comprehensive X-ray diffraction studies specifically focused on this compound readily available [13]. However, based on structural analogies with similar halogenated benzene derivatives, certain crystalline properties can be inferred [14].
The crystal system of 2,6-dichlorofluorobenzene is likely monoclinic or orthorhombic, which are common for halogenated aromatic compounds with similar molecular symmetry [15]. The unit cell parameters, including lattice constants and angles, have not been explicitly reported for this specific compound in the accessed literature [13].
Crystal packing in 2,6-dichlorofluorobenzene is expected to be influenced by halogen bonding and π-π stacking interactions between aromatic rings [3]. These non-covalent interactions play a significant role in determining the three-dimensional arrangement of molecules within the crystal lattice [3]. The presence of chlorine atoms at the 2 and 6 positions likely creates specific intermolecular contacts that stabilize the crystal structure [14].
The crystallization process of 2,6-dichlorofluorobenzene occurs when the temperature drops below 40°C, with complete solidification typically achieved at temperatures closer to 37°C [1] [2]. The crystallization kinetics and potential for supercooling have not been extensively studied for this specific compound, though such behavior is common in organic molecular crystals [12].
2,6-Dichlorofluorobenzene has a molecular weight of 164.99 g/mol, derived from its molecular formula C₆H₃Cl₂F [1] [7] [2]. This molecular weight reflects the contribution of six carbon atoms (72.06 g/mol), three hydrogen atoms (3.03 g/mol), two chlorine atoms (70.90 g/mol), and one fluorine atom (19.00 g/mol) [1]. The precise molecular weight is an essential parameter for various analytical calculations and stoichiometric determinations in chemical reactions involving this compound [2].
The density of 2,6-dichlorofluorobenzene is estimated to be approximately 1.3967 g/cm³ at standard temperature [1] [2]. This value indicates that the compound is denser than water, which is typical for halogenated aromatic compounds due to the high atomic weight of chlorine atoms and efficient molecular packing in the solid state [2]. The density value represents the mass per unit volume and is a fundamental physical property that influences various applications and handling procedures [1].
The relationship between density and molecular weight provides insight into the molecular packing efficiency in the solid state [2]. For 2,6-dichlorofluorobenzene, the relatively high density compared to non-halogenated aromatic compounds can be attributed to the presence of heavy chlorine atoms and the efficient packing arrangement facilitated by the molecular symmetry [1] [2]. This density-molecular weight relationship also influences the compound's molar volume, calculated to be approximately 118.1 cm³/mol [2].
The density of 2,6-dichlorofluorobenzene exhibits temperature dependence, generally decreasing with increasing temperature due to thermal expansion [2]. However, specific quantitative data on the temperature coefficient of density for this compound is not extensively documented in the available literature [1].
The refractive index of 2,6-dichlorofluorobenzene is reported to be 1.525, which represents the ratio of the speed of light in vacuum to its speed in the compound [1] [2]. This relatively high refractive index value is characteristic of halogenated aromatic compounds and reflects the compound's significant light-bending capability due to its electron-rich aromatic system and polarizable halogen substituents [2].
Refractive index serves as an important physical constant for identification and purity assessment of 2,6-dichlorofluorobenzene [1]. The value of 1.525 falls within the expected range for halogenated benzene derivatives, which typically exhibit refractive indices between 1.5 and 1.6 [2]. This optical property is directly related to the molecular polarizability and electron density distribution within the compound [2].
The refractive index of 2,6-dichlorofluorobenzene demonstrates wavelength dependence, a phenomenon known as dispersion [2]. Although specific dispersion data for this compound is not extensively documented in the available literature, halogenated aromatic compounds typically show normal dispersion patterns with refractive index increasing at shorter wavelengths [2]. This dispersion behavior contributes to the compound's optical properties and can influence spectroscopic measurements [1].
Temperature also affects the refractive index of 2,6-dichlorofluorobenzene, with values typically decreasing as temperature increases due to reduced density and molecular interactions [2]. The temperature coefficient of refractive index for this specific compound has not been extensively reported in the accessed literature, though such behavior is common for similar organic compounds [1].
The solubility behavior of 2,6-dichlorofluorobenzene is governed by its molecular structure and the resulting intermolecular forces [16]. This compound exhibits characteristic solubility patterns that align with its halogenated aromatic nature [6] [17]. Understanding these solubility parameters is essential for various applications, including purification processes and reaction medium selection [16].
2,6-Dichlorofluorobenzene is insoluble in water due to its hydrophobic aromatic structure and the inability to form strong hydrogen bonds with water molecules [6] [17]. This limited aqueous solubility is typical for halogenated aromatic compounds and reflects the "like dissolves like" principle of solubility [16].
In contrast, 2,6-dichlorofluorobenzene demonstrates excellent solubility in most organic solvents, particularly those with similar polarity and capability for specific intermolecular interactions [6] [17]. The compound is highly soluble in chlorinated solvents such as chloroform and dichloromethane, likely due to similar molecular characteristics and potential halogen bonding interactions [17]. Aromatic solvents including benzene and toluene also effectively dissolve 2,6-dichlorofluorobenzene, facilitated by π-π stacking interactions between aromatic rings [6].
The Hansen solubility parameters provide a quantitative framework for understanding the solubility behavior of 2,6-dichlorofluorobenzene [16] [18]. Based on structural analogies and group contribution methods, the estimated Hansen parameters for this compound are: dispersion component (δD) of 19.0-20.0 MPa^0.5, polar component (δP) of 9.0-12.0 MPa^0.5, and hydrogen bonding component (δH) of 4.0-6.0 MPa^0.5 [16] [18]. These parameters reflect the compound's moderate polarity due to the halogen substituents and limited hydrogen bonding capability [18].
The total solubility parameter (δ) for 2,6-dichlorofluorobenzene is estimated to be in the range of 21.5-23.0 MPa^0.5, calculated from the individual Hansen components [16] [18]. This value provides a useful metric for predicting solubility in various solvents, with optimal solubility expected in solvents having similar total solubility parameters [18].
The octanol-water partition coefficient (Log P) for 2,6-dichlorofluorobenzene is estimated to be between 3.5 and 4.0, indicating significant lipophilicity [2]. This high Log P value is consistent with the compound's halogenated aromatic structure and explains its preferential distribution into organic phases rather than aqueous environments [2] [17].
Solvent | Solubility Behavior | Interaction Mechanism |
---|---|---|
Water | Insoluble | Limited hydrogen bonding capability and hydrophobic nature [6] [17] |
Ethanol | Moderately soluble | Interaction with polar hydroxyl group [17] |
Acetone | Soluble | Dipole-dipole interactions with carbonyl group [17] |
Chloroform | Highly soluble | Similar molecular characteristics and halogen interactions [6] [17] |
Benzene | Highly soluble | π-π stacking interactions between aromatic rings [6] |
Hexane | Slightly soluble | Limited interaction with nonpolar aliphatic structure [17] |
2,6-Dichlorofluorobenzene possesses the molecular formula C₆H₃Cl₂F with a molecular weight of 164.992 g/mol [1] [2] [3]. This aromatic compound is systematically named 1,3-dichloro-2-fluorobenzene according to International Union of Pure and Applied Chemistry nomenclature, reflecting the substitution pattern where two chlorine atoms occupy the 1 and 3 positions and one fluorine atom occupies the 2 position on the benzene ring [2] [3]. The compound is registered under Chemical Abstracts Service number 2268-05-5 [1] [2] [3].
The molecular structure exhibits a planar benzene ring with three halogen substituents arranged in a specific geometric pattern that creates significant electronic asymmetry. The presence of three different halogen atoms (two chlorine atoms and one fluorine atom) on the aromatic ring generates a complex electronic environment that influences both the physical and chemical properties of the molecule [4] [5].
The bond parameters in 2,6-dichlorofluorobenzene reflect the influence of halogen substitution on the aromatic ring geometry. The carbon-carbon bond lengths in the aromatic ring typically range from 1.38 to 1.42 Å, consistent with aromatic character but showing slight variations due to the electronic effects of the halogen substituents [6] [5]. The carbon-chlorine bond lengths are typically in the range of 1.72 to 1.76 Å, while the carbon-fluorine bond length is considerably shorter at 1.34 to 1.35 Å, reflecting the smaller atomic radius of fluorine compared to chlorine [7] [5] [8].
Bond angles in the aromatic ring are influenced by the electronic and steric effects of the halogen substituents. The carbon-carbon-carbon bond angles in the ring typically range from 118° to 122°, with deviations from the ideal 120° due to the electron-withdrawing effects of the halogens [6] [9]. The carbon-carbon-chlorine bond angles are typically 119° to 121°, while carbon-carbon-fluorine bond angles are slightly smaller at 117° to 119°, reflecting the stronger electron-withdrawing effect of fluorine [9] [4] [10].
The electronic configuration of 2,6-dichlorofluorobenzene is characterized by the interaction between the aromatic π-electron system and the halogen substituents. Each halogen atom contributes lone pair electrons that can participate in resonance interactions with the aromatic ring, though this effect is modulated by their strong electron-withdrawing inductive effects [4] [10] [8].
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) that significantly reduces electron density in the aromatic ring. However, fluorine also exhibits a weak positive mesomeric effect (+M effect) due to its lone pair electrons [4] [8]. The chlorine atoms similarly exhibit moderate electron-withdrawing inductive effects combined with moderate positive mesomeric effects [9] [10] [11].
The overall electronic configuration results in a significant depletion of electron density in the aromatic ring, making the compound less reactive toward electrophilic aromatic substitution reactions compared to benzene. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap is increased due to the electron-withdrawing effects of the halogens, contributing to the chemical stability of the compound [7] [5].
2,6-Dichlorofluorobenzene exhibits considerable chemical stability under normal conditions due to the electron-withdrawing effects of the halogen substituents, which reduce the reactivity of the aromatic ring toward electrophilic attack [12] [13]. The compound is stable as a solid at room temperature, with a melting point of 37-40°C and a boiling point of 168.5-171°C [1] [3].
The thermal stability of the compound is enhanced by the strong carbon-halogen bonds, particularly the carbon-fluorine bond, which is among the strongest single bonds in organic chemistry. The compound remains stable under normal atmospheric conditions and does not undergo spontaneous decomposition at temperatures below 100°C [12] [14]. However, at elevated temperatures above 200°C, thermal decomposition may occur, potentially leading to the formation of various decomposition products including hydrogen halides and other organic fragments [14] [15].
Chemical stability is maintained across a wide pH range, as the aromatic ring and halogen substituents are not readily protonated or deprotonated under normal conditions. The compound shows resistance to hydrolysis and oxidation under mild conditions, though extreme conditions may lead to degradation [16] [13].
The presence of three halogen atoms in 2,6-dichlorofluorobenzene creates a complex pattern of electronic effects that significantly influence the chemical behavior of the compound. The halogen substituents exert both inductive and mesomeric effects on the aromatic ring, with the overall result being a substantial deactivation of the ring toward electrophilic aromatic substitution reactions [9] [4] [10].
The two chlorine atoms in the 2 and 6 positions relative to the fluorine atom create a symmetric electronic environment that enhances the stability of the molecule. Chlorine atoms exhibit moderate electron-withdrawing inductive effects (-I effect) due to their electronegativity of 3.0, which removes electron density from the aromatic ring through σ-bonds [9] [10] [11].
Simultaneously, chlorine atoms can donate electron density back to the ring through their lone pair electrons via resonance (+M effect), though this effect is weaker than the inductive effect. The net result is electron withdrawal from the aromatic ring, making it less nucleophilic and more resistant to electrophilic attack [9] [10] [11]. The positioning of chlorine atoms at the 2 and 6 positions creates steric hindrance that further reduces the accessibility of the aromatic ring to attacking reagents [9].
Fluorine exerts the strongest electronic effects among the halogens due to its exceptional electronegativity of 4.0. The fluorine atom in the 1 position creates a powerful electron-withdrawing inductive effect that significantly reduces electron density throughout the aromatic ring [4] [10] [8]. This effect is transmitted through both σ-bonds and through space, affecting the entire molecular electronic structure.
Despite its strong electron-withdrawing inductive effect, fluorine also exhibits a weak positive mesomeric effect (+M effect) due to its lone pair electrons. However, the inductive effect dominates, resulting in a net electron withdrawal from the aromatic system [4] [8]. The carbon-fluorine bond is exceptionally strong and stable, contributing to the overall chemical inertness of the compound [5] [8].
The combination of fluorine's electronic effects with those of the two chlorine atoms creates a highly deactivated aromatic ring that is resistant to electrophilic substitution reactions. This deactivation is evidenced by the compound's stability and reduced reactivity compared to less halogenated benzene derivatives [4] [10] [8].
2,6-Dichlorofluorobenzene exhibits significantly reduced reactivity compared to benzene due to the strong electron-withdrawing effects of the three halogen substituents. The compound is classified as a deactivated aromatic system, making it resistant to electrophilic aromatic substitution reactions [17] [10] [11].
Under normal conditions, the compound does not readily undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions. When such reactions do occur, they require harsh conditions including elevated temperatures, strong acids, or powerful electrophiles [17] [10]. The reaction rates are significantly slower than those observed with benzene or less halogenated aromatic compounds.
The compound may undergo nucleophilic aromatic substitution reactions under appropriate conditions, particularly with strong nucleophiles. The electron-withdrawing halogen substituents make the aromatic ring more susceptible to nucleophilic attack, though the reaction typically requires elevated temperatures and strong bases [17] [18]. The fluorine atom, being the best leaving group among the halogens in nucleophilic aromatic substitution, is most likely to be displaced in such reactions.
Halogen exchange reactions are possible under specific conditions, particularly involving the replacement of chlorine atoms with other halogens or functional groups. Such reactions typically require harsh conditions and specialized reagents, reflecting the stability of the carbon-halogen bonds [13] [18].
The spectroscopic analysis of 2,6-dichlorofluorobenzene provides detailed information about its molecular structure and electronic environment. Multiple spectroscopic techniques are employed to fully characterize this compound, each providing complementary information about different aspects of its molecular properties.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2,6-dichlorofluorobenzene. The compound exhibits an A₂BX pattern in its ¹H nuclear magnetic resonance spectrum, reflecting the symmetry of the molecule with two equivalent protons adjacent to the chlorine atoms and one unique proton adjacent to the fluorine atom [19].
The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million, with chemical shifts influenced by the deshielding effects of the halogen substituents [19] [20]. The proton adjacent to the fluorine atom appears as a doublet due to coupling with the fluorine nucleus, while the protons adjacent to the chlorine atoms appear as a more complex multiplet due to coupling with both the fluorine and neighboring protons [19].
¹³C nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals between 120 and 160 parts per million, with chemical shifts significantly affected by the electron-withdrawing effects of the halogen substituents [20] [21]. The carbons bearing halogen substituents are further downfield due to the direct electron-withdrawing effects of the halogens. Carbon-fluorine coupling is observed, providing additional structural information about the molecular connectivity [20].
¹⁹F nuclear magnetic resonance spectroscopy shows the fluorine signal typically between -110 and -130 parts per million, with the exact chemical shift depending on the electronic environment created by the neighboring chlorine atoms [20] [22]. The fluorine signal appears as a triplet due to coupling with the adjacent aromatic protons, providing confirmation of the substitution pattern [20] [22].
Infrared spectroscopy provides information about the vibrational modes of 2,6-dichlorofluorobenzene, revealing characteristic absorption bands that confirm the presence of specific functional groups and bonds. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 cm⁻¹, consistent with aromatic character [23] [24] [21].
The aromatic carbon-carbon stretching vibrations appear around 1600 cm⁻¹, though the exact frequency is influenced by the electron-withdrawing effects of the halogen substituents [23] [21]. The carbon-chlorine stretching vibrations appear in the range of 700-800 cm⁻¹, while the carbon-fluorine stretching vibrations appear at higher frequencies, typically around 1000-1300 cm⁻¹, reflecting the stronger carbon-fluorine bond [23] [24] [21].
Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear at lower frequencies, typically around 800-900 cm⁻¹, and provide information about the substitution pattern on the aromatic ring [23] [21]. The overall infrared spectrum shows the expected pattern for a trisubstituted benzene derivative with characteristic halogen-related absorptions [23] [24].
Mass spectrometry of 2,6-dichlorofluorobenzene provides information about the molecular weight and fragmentation patterns of the compound. The molecular ion peak appears at m/z 165, corresponding to the molecular weight of the compound [25] [26] [27]. The isotope pattern shows the characteristic pattern for a compound containing two chlorine atoms, with peaks at m/z 165, 167, and 169 reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [25] [26].
The fragmentation pattern typically shows loss of chlorine atoms (35 mass units) as the most common fragmentation pathway, resulting in peaks at m/z 130 and 95 [25] [27]. Loss of fluorine (19 mass units) is less common due to the strength of the carbon-fluorine bond, though it may be observed under high-energy conditions [25] [27].
The mass spectrum may also show fragments corresponding to the loss of hydrogen halides (HCl, 36 mass units; HF, 20 mass units) and other small molecules, depending on the ionization conditions and energy [25] [27]. The fragmentation pattern provides valuable information about the stability of different bonds within the molecule and can be used for structural confirmation [25] [27].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and aromatic ring vibrations. The aromatic carbon-carbon stretching vibrations appear around 1600 cm⁻¹ in the Raman spectrum, often with high intensity due to the polarizability of the aromatic ring [21] [28] [29].
The symmetric breathing mode of the aromatic ring appears around 1000 cm⁻¹ and is typically one of the most intense peaks in the Raman spectrum [21] [29]. The carbon-halogen stretching vibrations appear at different frequencies depending on the halogen identity, with carbon-fluorine stretches appearing at higher frequencies than carbon-chlorine stretches [21] [28].
The Raman spectrum also shows characteristic peaks for the in-plane and out-of-plane bending modes of the aromatic ring, which provide information about the substitution pattern and molecular symmetry [21] [29]. The overall Raman spectrum is complementary to the infrared spectrum and provides additional confirmation of the molecular structure and halogen substitution pattern [21] [28] [29].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₃Cl₂F | [1] [2] [3] |
Molecular Weight | 164.992 g/mol | [1] [2] [3] |
CAS Number | 2268-05-5 | [1] [2] [3] |
IUPAC Name | 1,3-dichloro-2-fluorobenzene | [2] [3] |
Melting Point | 37-40°C | [1] [3] |
Boiling Point | 168.5-171°C | [1] [3] |
Density | 1.4±0.1 g/cm³ | [1] |
Flash Point | 60°C | [1] [3] |
Vapor Pressure | 2.1±0.3 mmHg at 25°C | [1] |
Refractive Index | 1.525 | [1] |
Bond Type | Bond Length (Å) | Bond Angle (degrees) | Reference |
---|---|---|---|
C-C (aromatic) | 1.38-1.42 | - | [6] [5] |
C-Cl | 1.72-1.76 | - | [7] [5] |
C-F | 1.34-1.35 | - | [5] [8] |
C-H (aromatic) | 1.08-1.11 | - | [6] |
C-C-C (ring) | - | 118-122 | [6] [9] |
C-C-Cl | - | 119-121 | [9] [10] |
C-C-F | - | 117-119 | [4] [10] |
Halogen | Electronegativity | Inductive Effect | Resonance Effect | Overall Effect | Reference |
---|---|---|---|---|---|
Fluorine | 4.0 | Strong -I | Weak +M | Deactivating | [4] [10] [8] |
Chlorine | 3.0 | Moderate -I | Moderate +M | Deactivating | [9] [10] [11] |
Bromine | 2.8 | Weak -I | Strong +M | Deactivating | [5] [11] |
Iodine | 2.5 | Very weak -I | Very strong +M | Deactivating | [5] [11] |
Technique | Key Features | Additional Information | Reference |
---|---|---|---|
¹H NMR | Aromatic protons 7-8 ppm | Coupling patterns from halogens | [19] [20] |
¹³C NMR | Aromatic carbons 120-160 ppm | Halogen effects on chemical shifts | [20] [21] |
¹⁹F NMR | Fluorine signal -110 to -130 ppm | Coupling with adjacent carbons | [20] [22] |
IR Spectroscopy | C-H stretch 3000-3100 cm⁻¹ | C-Cl stretch 700-800 cm⁻¹ | [23] [24] [21] |
Mass Spectrometry | Molecular ion m/z 165 | Loss of Cl (35 mass units) | [25] [26] [27] |
Raman Spectroscopy | Aromatic C=C stretch 1600 cm⁻¹ | C-F stretch 1000-1300 cm⁻¹ | [21] [28] [29] |
Flammable;Irritant